molecular formula C16H13F3N6O B214845 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

Cat. No. B214845
M. Wt: 362.31 g/mol
InChI Key: WPZNFZYIAHQYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are designed to target the JAK family of enzymes that play a key role in the regulation of immune responses.

Scientific Research Applications

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have antitumor activity in preclinical studies, suggesting its potential use in cancer therapy.

Mechanism of Action

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether is a JAK inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses. By inhibiting JAK activity, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether reduces the production of pro-inflammatory cytokines and other immune mediators that contribute to autoimmune diseases and transplant rejection. The specific mechanism of action of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether varies depending on the JAK isoform targeted, with different isoforms playing different roles in immune regulation.
Biochemical and physiological effects:
4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have a range of biochemical and physiological effects, including the inhibition of immune cell activation and proliferation, the reduction of pro-inflammatory cytokine production, and the promotion of regulatory T cell function. In preclinical studies, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to reduce joint inflammation and cartilage damage in models of rheumatoid arthritis, improve skin lesions in models of psoriasis, and reduce intestinal inflammation in models of inflammatory bowel disease. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have antitumor activity in various cancer models.

Advantages and Limitations for Lab Experiments

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages as a research tool, including its high potency and selectivity for JAK enzymes, its well-characterized mechanism of action, and its ability to modulate immune responses in a controlled manner. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether may not be effective in all autoimmune diseases or cancer types, and its long-term safety and efficacy in humans are still being evaluated.

Future Directions

There are several potential future directions for research on 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether. One area of focus is the development of more selective JAK inhibitors that target specific isoforms or pathways involved in immune regulation. Another area of interest is the combination of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether with other immunomodulatory agents to enhance its therapeutic efficacy. In addition, further studies are needed to evaluate the long-term safety and efficacy of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether in humans, as well as its potential use in other disease areas such as neuroinflammation and cardiovascular disease.
In conclusion, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. Its mechanism of action involves the inhibition of JAK enzymes, which play a key role in immune regulation. While 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages as a research tool, there are also some limitations to its use, and further studies are needed to fully evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)pyrimidine, and 1H-tetrazole-1-amine. These are reacted together in the presence of various reagents and solvents to yield the desired compound. The synthesis of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been optimized over the years, resulting in improved yields and purity of the final product.

properties

Product Name

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

Molecular Formula

C16H13F3N6O

Molecular Weight

362.31 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H13F3N6O/c1-26-11-6-4-10(5-7-11)25-15(22-23-24-25)12-8-20-14(9-2-3-9)21-13(12)16(17,18)19/h4-9H,2-3H2,1H3

InChI Key

WPZNFZYIAHQYDF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.